molecular formula C8H16N2 B8602900 (R)-N-Methylquinuclidin-3-amine

(R)-N-Methylquinuclidin-3-amine

Cat. No.: B8602900
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methylquinuclidin-3-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3R)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m0/s1

InChI Key

UWBYHCLTULMDDX-QMMMGPOBSA-N

Isomeric SMILES

CN[C@H]1CN2CCC1CC2

Canonical SMILES

CNC1CN2CCC1CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 33.3 g of 3-(N-methyl N-benzylamino)quinuclidine and 16 g of palladium on charcoal at 10% (50% humidity) in 500 ml of ethanol is heated in an autoclave at 80° C. for 6 hours 30 minutes and under a hydrogen pressure of 6 bars. Then it is filtered, the solvent is evaporated (under a good vacuum and when cold) and the residue is distilled (Boiling point [24 mm/Hg]=110° C.). Thus the expected product is obtained with a yield of 43%.
Name
3-(N-methyl N-benzylamino)quinuclidine
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods II

Procedure details

A mixture of 50 g of 3-amino quinuclidine and 40 ml of benzaldehyde in 1000 ml of toluene is brought to reflux for 45 minutes, while eliminating the water formed. Then the solvent is evaporated, the residue is dissolved in 800 ml of methanol and 15 g of potassium borohydride are added within 3 hours while maintaining the temperature at 0° C. Then the solvent is evaporated, the residue is taken up in water, the mixture obtained is extracted with ethyl acetate (or with chloroform), dried on sodium (or magnesium) sulfate, filtered and the filtrate is evaporated. Thus 85 g (yield ≃100%) of the pure expected product are obtained (one spot in TLC) which is in liquid form.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 73.7 g of 3-benzylamino quinuclidine in water (≃300 to 400 ml) are added, while cooling to 5° C., 51 ml of a 40% aqueous formaldehyde solution. Then after the addition, the mixture is left for 30 minutes at 5° C., then 32 g of sodium cyanoborohydride are added within 1 to 2 hours. Then it is left at room temperature for 12 hours, extracted with ethyl acetate, the mixture obtained is dried on sodium (or magnesium) sulfate, filtered, the filtrate is evaporated and the residue is distilled (Boiling point [0.04 mm/Hg]=125° C.). Thus the expected product is obtained practically quantitatively.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 (± 50) mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three

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